molecular formula C12H13N3O B5592377 2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone

2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone

Cat. No. B5592377
M. Wt: 215.25 g/mol
InChI Key: GYTTWOQVSQQXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives, such as 2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone, often involves the condensation of related amines with aldehydes or ketones in the presence of catalytic agents. A study on the synthesis of similar compounds utilized silver-catalyzed intermolecular cyclization of aminopyridines with alkynoates, indicating a potential pathway for synthesizing complex pyrimidinone derivatives (Chen et al., 2017).

Molecular Structure Analysis

X-ray diffraction and ab initio calculations have provided detailed insights into the molecular structure of pyrimidinones. For example, the crystal and molecular structure of a related 2-amino-4(3H)-pyrimidinone derivative was thoroughly analyzed, showing the planar nature of the pyrimidinone ring and the importance of intermolecular hydrogen bonding in determining the compound's solid-state structure (Craciun et al., 1998).

Chemical Reactions and Properties

Pyrimidinones undergo various chemical reactions, including cyclization and substitution, depending on the functional groups present. The synthesis and structural investigation of similar compounds reveal how modifications in the pyrimidinone structure can lead to different chemical properties and reactivities (Akkurt et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. Studies on related compounds highlight the role of intermolecular interactions, including hydrogen bonding and pi-pi stacking, in defining these properties (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The chemical behavior of pyrimidinones is largely dictated by their functional groups and the electronic distribution within the molecule. Research into similar molecules has uncovered details about their reactivity, such as the ability to form hydrogen-bonded dimers and the influence of substituents on their chemical stability and reactivity (Vaillancourt et al., 1998).

Mechanism of Action

The mechanism of action of quinazolinones can vary greatly depending on their specific structure and the biological target. For example, some quinazolinones have been found to have antioxidant properties .

Safety and Hazards

The safety and hazards associated with quinazolinones can vary greatly depending on their specific structure. Some quinazolinones may be toxic if swallowed and may cause an allergic skin reaction .

Future Directions

Research into quinazolinones is ongoing, with many studies focusing on synthesizing new derivatives and evaluating their biological activities . Future research may focus on improving the synthesis methods, discovering new biological activities, and developing quinazolinone-based drugs .

properties

IUPAC Name

2-(2-phenylethylamino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-11-7-9-14-12(15-11)13-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTTWOQVSQQXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.